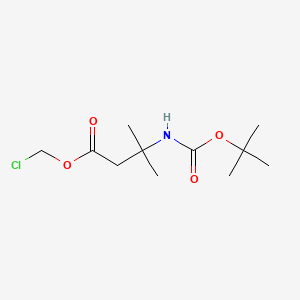![molecular formula C15H11Cl2NO3 B13552948 [2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 749221-43-0](/img/structure/B13552948.png)
[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and an ester functional group at position 2. The compound also contains a 4-methylphenyl group attached to the ester moiety. Pyridine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is typically carried out in the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond.
Another approach involves the nucleophilic substitution of 3,6-dichloropyridine-2-carboxylic acid chloride with 2-(4-methylphenyl)-2-oxoethanol. This reaction is usually performed in an inert solvent, such as dichloromethane or tetrahydrofuran (THF), under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of 2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the pyridine ring.
科学研究应用
2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies to investigate enzyme interactions or receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. The specific pathways and molecular interactions depend on the context of its application, such as its use as a drug or biochemical probe.
相似化合物的比较
Similar Compounds
4-amino-2,6-dichloropyridine: A related pyridine derivative with amino and chlorine substituents.
2,4-dichloro-6-phenylpyrimidine: A pyrimidine analog with similar chlorine substitution patterns.
2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine: Another pyrimidine derivative with distinct substituents.
Uniqueness
2-(4-methylphenyl)-2-oxoethyl 3,6-dichloropyridine-2-carboxylate is unique due to its specific combination of functional groups and substitution patterns. The presence of the 4-methylphenyl group and the ester moiety distinguishes it from other pyridine and pyrimidine derivatives, providing unique chemical and biological properties.
属性
CAS 编号 |
749221-43-0 |
|---|---|
分子式 |
C15H11Cl2NO3 |
分子量 |
324.2 g/mol |
IUPAC 名称 |
[2-(4-methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
InChI |
InChI=1S/C15H11Cl2NO3/c1-9-2-4-10(5-3-9)12(19)8-21-15(20)14-11(16)6-7-13(17)18-14/h2-7H,8H2,1H3 |
InChI 键 |
DPLVXRKBHXDZKJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
溶解度 |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-[2-(furan-2-yl)-2-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B13552871.png)
![Ethyl2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13552879.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboximidamide dihydrochloride](/img/structure/B13552902.png)

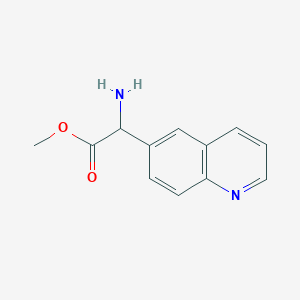
![tert-butyl N-[(3S,4R)-4-hydroxy-2-oxooxolan-3-yl]carbamate](/img/structure/B13552922.png)
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
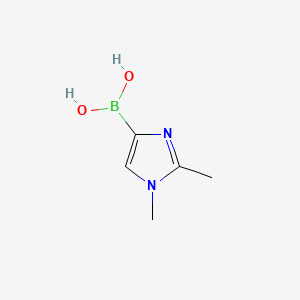
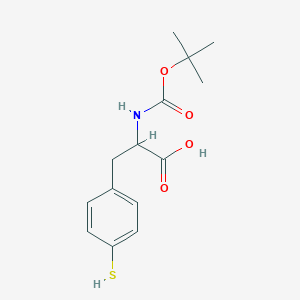
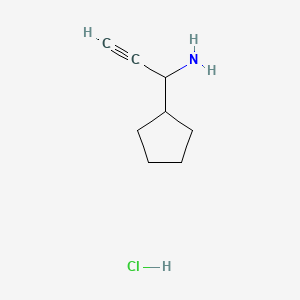
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)

